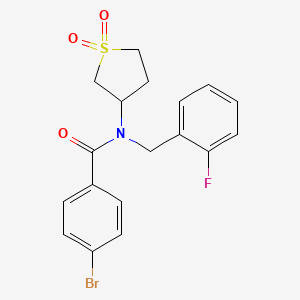

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide

Description

This compound is a brominated benzamide derivative featuring two distinct N-substituents: a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) group and a 2-fluorobenzyl moiety. The bromine at the para position of the benzamide core contributes to its electronic and steric properties, while the fluorinated benzyl group may enhance lipophilicity and metabolic stability.

Properties

Molecular Formula |

C18H17BrFNO3S |

|---|---|

Molecular Weight |

426.3 g/mol |

IUPAC Name |

4-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]benzamide |

InChI |

InChI=1S/C18H17BrFNO3S/c19-15-7-5-13(6-8-15)18(22)21(16-9-10-25(23,24)12-16)11-14-3-1-2-4-17(14)20/h1-8,16H,9-12H2 |

InChI Key |

JZUICUVEBZSPTB-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Bromination: Introduction of a bromine atom to the benzene ring.

Formation of the Dioxidotetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor to form the thiophene ring with the dioxidotetrahydro configuration.

Fluorobenzylation: Attachment of the fluorobenzyl group to the nitrogen atom of the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

Reduction: Reduction reactions could target the carbonyl group in the benzamide.

Substitution: The bromine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry

Catalysis: Potential use as a ligand in catalytic reactions.

Materials Science: Incorporation into polymers or other materials for enhanced properties.

Biology

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Receptor Binding: Possible interactions with biological receptors.

Medicine

Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Therapeutic Agents: Potential use in treating diseases due to its bioactive properties.

Industry

Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Benzamide Derivatives

4-Bromo-N-(2-nitrophenyl)benzamide ()

- Structural Differences : Replaces the tetrahydrothiophene sulfone and 2-fluorobenzyl groups with a 2-nitrophenyl substituent.

- Reported to exhibit antibacterial and antifungal activities, suggesting bioactivity divergence from the target compound .

4-Bromo-N-((4-methoxyphenethyl)carbamoyl)benzamide (Compound 96, )

- Structural Differences : Features a carbamoyl-linked 4-methoxyphenethyl group instead of the tetrahydrothiophene sulfone and fluorobenzyl substituents.

Positional and Substituent Isomers

2-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide ()

- Structural Differences : Bromine at position 2 instead of 4; 4-methoxybenzyl replaces 2-fluorobenzyl.

- Functional Implications: Positional isomerism may reduce steric hindrance near the amide bond, affecting target binding.

25B-NBF HCl (4-Bromo-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine, )

- Structural Differences : Ethaneamine backbone with dimethoxy groups instead of benzamide. Retains the 2-fluorobenzyl group.

- Functional Implications : The ethaneamine structure and dimethoxy groups suggest serotonin receptor affinity (common in NBOMe/NBOH analogs), diverging from the benzamide’s likely mechanism .

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.